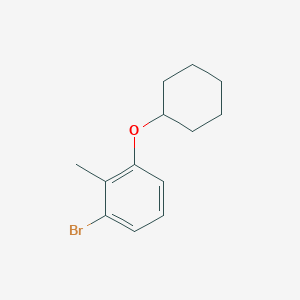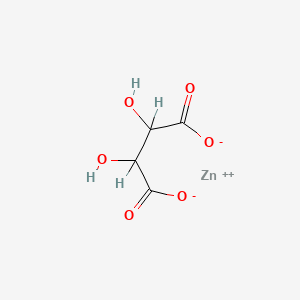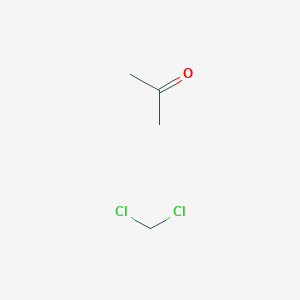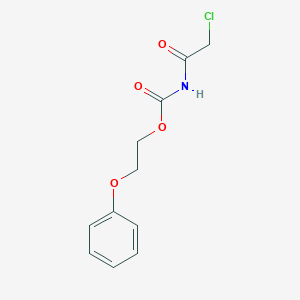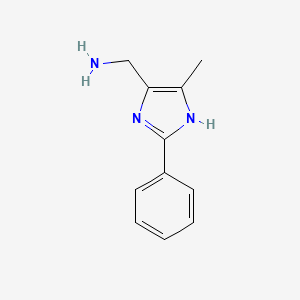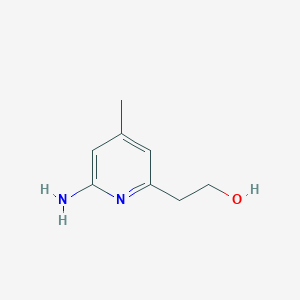
2-(6-amino-4-methylpyridin-2-yl)ethanol
Descripción general
Descripción
2-(6-amino-4-methylpyridin-2-yl)ethanol is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a hydroxyethyl group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-4-methylpyridin-2-yl)ethanol typically involves the reaction of 2-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-amino-4-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-oxo-6-(2-hydroxyethyl)4-methylpyridine.
Reduction: Formation of 2-amino-6-(2-aminoethyl)4-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-amino-4-methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-amino-4-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: Lacks the hydroxyethyl group, making it less versatile in certain applications.
2-Amino-6-methylpyridine: Lacks the hydroxyethyl group, affecting its chemical reactivity and biological activity.
2-Amino-4,6-dimethylpyridine: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness: 2-(6-amino-4-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(6-amino-4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2-3-11)10-8(9)5-6/h4-5,11H,2-3H2,1H3,(H2,9,10) |
Clave InChI |
UZSCEQOMGPKVGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
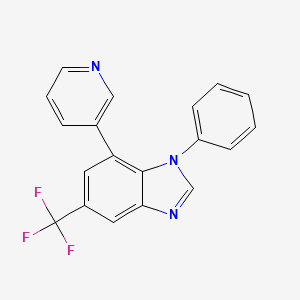
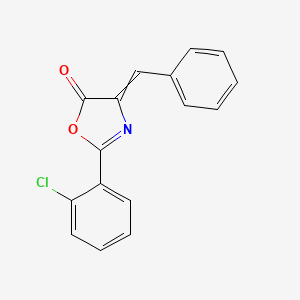
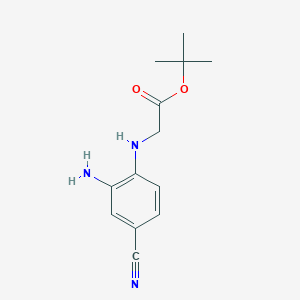

![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)

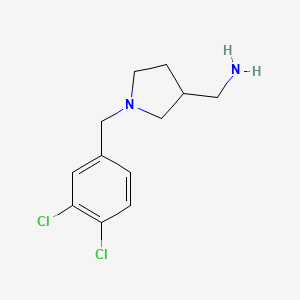
![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)
